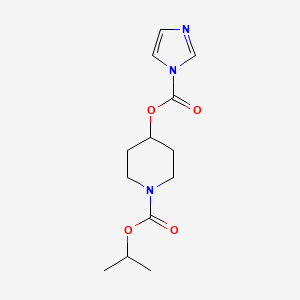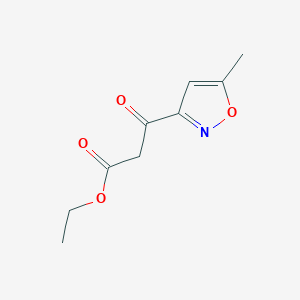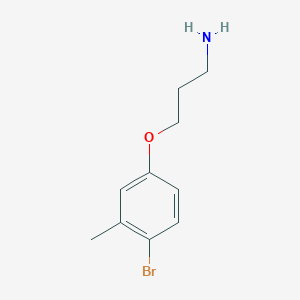
4,5-Dichloro-2-(m-tolyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(m-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their presence in many natural products and synthetic drugs, exhibiting a wide range of biological activities. This compound, specifically, is characterized by the presence of two chlorine atoms at positions 4 and 5, and a methylphenyl group at position 2 of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(m-tolyl)pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic attack. A common synthetic route includes the reaction of 2,4,5-trichloropyrimidine with m-toluidine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2-(m-tolyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be replaced by different nucleophiles, leading to the formation of various substituted pyrimidines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with different aryl or alkyl groups, expanding its chemical diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds, such as phenyllithium, and conditions typically involve low temperatures and anhydrous solvents.
Oxidation: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used under anhydrous conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
4,5-Dichloro-2-(m-tolyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(m-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-phenylpyrimidine
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- 4,6-Dichloro-2-(m-tolyl)pyrimidine
Uniqueness
4,5-Dichloro-2-(m-tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 5, along with the m-tolyl group, makes it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H8Cl2N2 |
|---|---|
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
4,5-dichloro-2-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
Clé InChI |
AATZJDBDNRPPBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)


![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)







